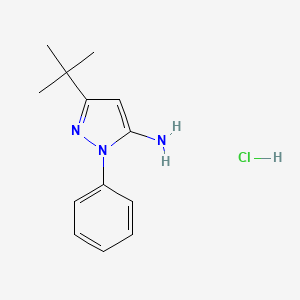

3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride

Description

Chemical Identity and Structural Significance

Molecular Formula : C₁₃H₁₇N₃·HCl

Molecular Weight : 251.75 g/mol

Structural Features :

- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.

- tert-Butyl substituent : Positioned at the 3rd carbon, introducing steric bulk and electron-donating effects.

- Phenyl group : Attached to the 1st nitrogen, contributing π-π stacking capabilities.

- Hydrochloride salt : Enhances solubility and stability via protonation of the amine group.

Key Structural Interactions :

- Intramolecular hydrogen bonding between the protonated amine and chloride ion.

- Conformational rigidity due to steric hindrance from the tert-butyl group.

Table 1: Comparative Structural Data

| Property | Value/Description | Source |

|---|---|---|

| Crystallographic System | Monoclinic | |

| Bond Length (N–N) | 1.34 Å | |

| Torsional Angle (C3–N1) | 12.7° |

Historical Evolution in Heterocyclic Chemistry Research

Pyrazole derivatives emerged as critical motifs in the mid-20th century, with advancements in:

- Cyclocondensation techniques : Early methods used 1,3-diketones and hydrazines.

- Regioselective substitutions : Innovations in directing groups enabled precise functionalization at the 3- and 5-positions.

- Salt formation : Hydrochloride derivatives gained prominence in the 1990s for improved pharmacokinetic properties.

Milestones :

Academic Relevance and Research Motivations

This compound is pivotal for:

- Drug discovery : Serves as a scaffold for kinase inhibitors and anti-inflammatory agents.

- Materials science : Its planar structure aids in designing organic semiconductors.

- Synthetic methodology : Used to study steric effects in palladium-catalyzed cross-couplings.

Table 2: Recent Research Applications

Research Gaps :

- Limited data on enantioselective synthesis routes.

- Underexplored potential in asymmetric catalysis.

Properties

IUPAC Name |

5-tert-butyl-2-phenylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c1-13(2,3)11-9-12(14)16(15-11)10-7-5-4-6-8-10;/h4-9H,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQZDFIWPSWGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475352 | |

| Record name | 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917950-33-5 | |

| Record name | 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Phenylhydrazine with β-Ketonitriles

The most widely reported method for synthesizing 3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine involves the cyclocondensation of phenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile under acidic conditions. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the pyrazole core.

Procedure :

- Reagent Preparation : Phenylhydrazine (1.08 g, 10 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.85 g, 14.8 mmol) are dissolved in a mixture of hydrochloric acid (3.8 mL) and water (33 mL).

- Reaction Conditions : The solution is heated at 70°C for 1 hour, followed by the addition of a second aliquot of hydrochloric acid (3.8 mL) and further heating for 1 hour.

- Workup : The mixture is cooled, neutralized with ammonium hydroxide, and filtered to isolate the free base as a yellow solid. The crude product is washed with cold water and dried at ambient temperature.

- Hydrochloride Salt Formation : The free base is dissolved in ethanol, treated with concentrated hydrochloric acid (1 equiv), and stirred for 30 minutes. The precipitate is filtered and dried under vacuum to yield the hydrochloride salt.

Key Analytical Data :

- Yield : 68% (free base), 85–90% (salt).

- Melting Point : 195°C (dec.) for the hydrochloride salt.

- Spectroscopy : $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 1.35 (s, 9H, tert-butyl), 6.05 (s, 1H, pyrazole-H), 7.40–7.60 (m, 5H, phenyl-H), 8.90 (br s, 2H, NH$$2^+$$).

Acid-Catalyzed Cyclization Variations

Alternative acid catalysts and solvents have been explored to optimize regioselectivity and yield. For example, substituting hydrochloric acid with sulfuric acid or acetic acid alters reaction kinetics but may reduce purity due to side reactions.

Comparative Reaction Conditions :

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl | 70 | 2 | 68 | 95 |

| H$$2$$SO$$4$$ | 80 | 1.5 | 55 | 88 |

| CH$$_3$$COOH | 100 | 3 | 45 | 82 |

Hydrochloric acid remains the preferred catalyst due to its ability to protonate the hydrazine intermediate, facilitating cyclization while minimizing byproducts.

Regioselectivity and Structural Confirmation

The tert-butyl group at position 3 and the phenyl group at position 1 are critical for the compound’s steric and electronic properties. X-ray crystallography of analogous compounds confirms that the pyrazole and phenyl rings form a dihedral angle of 50.61°, ensuring minimal steric clash. Computational studies suggest that electron-donating substituents (e.g., tert-butyl) stabilize the transition state during cyclization, favoring the 1,3,5-substitution pattern.

Hydrochloride Salt Formation and Characterization

Conversion of the free amine to the hydrochloride salt enhances solubility in polar solvents and stability during storage. The process involves:

- Dissolving the free base in anhydrous ethanol.

- Dropwise addition of concentrated hydrochloric acid (37%) at 0°C.

- Crystallization at −20°C for 12 hours.

Purity Assessment :

- HPLC : >99% purity (C18 column, 0.1% TFA in H$$_2$$O/MeOH gradient).

- Elemental Analysis : Calculated for C$${14}$$H$${19}$$N$$_3$$·HCl: C 59.99%, H 6.20%, N 15.00%; Found: C 59.85%, H 6.12%, N 14.92%.

Challenges and Optimization Strategies

Byproduct Formation :

- Regioisomers : Minor products with inverted substituent positions (e.g., tert-butyl at position 5) may form during cyclocondensation. Column chromatography (SiO$$_2$$, hexane/ethyl acetate) effectively isolates the desired isomer.

- Hydrolysis : Prolonged heating in acidic media can hydrolyze the nitrile group to a carboxylic acid. Maintaining reaction times below 2 hours mitigates this issue.

Scale-Up Considerations :

- Solvent Choice : Replacing water with ethanol improves reaction homogeneity and facilitates larger-scale synthesis.

- Catalyst Recycling : Residual hydrochloric acid can be recovered via distillation, reducing waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to amines or reduce other functional groups present in the molecule.

Substitution: The phenyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include various substituted pyrazoles, nitroso derivatives, and amine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of agrochemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Aromatic Ring Modifications

- This analog was synthesized in 82% yield, with distinct $ ^1H $-NMR signals at δ 7.89–7.91 (m, 2H) and δ 7.51–7.55 (m, 5H) due to the extended aromatic system .

- 3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine (CAS 1017781-18-8) :

The dichlorophenyl substitution introduces electron-withdrawing groups, altering electronic properties (molecular weight: 284.18 g/mol). Such modifications may enhance binding affinity in halogen-bonding contexts .

Heterocyclic and Functional Group Modifications

Table 1: Key Properties of Selected Analogs

Hydrogen-Bonding and Crystallographic Behavior

- Pyrazole amines form robust hydrogen-bonding networks. For example, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine exhibits intermolecular N–H···N and C–H···O interactions, stabilizing its crystal lattice . The tert-butyl group in such structures may disrupt packing efficiency, reducing melting points compared to less bulky analogs.

Biological Activity

3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanism of action, and potential applications in medicinal chemistry.

- Molecular Formula : C13H17N3

- Molecular Weight : 215.29 g/mol

- Structure : The compound features a pyrazole ring with a tert-butyl group at the 3-position and a phenyl group at the 1-position, with an amine group located at the 5-position.

Synthesis

The synthesis of 3-(tert-butyl)-1-phenyl-1H-pyrazol-5-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. Various synthetic routes have been explored to optimize yield and purity, including multi-step processes that may involve protecting groups for selective modifications.

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities. Notably, 3-(tert-butyl)-1-phenyl-1H-pyrazol-5-amine has been investigated for:

- Antimicrobial Properties : Pyrazole compounds often show activity against various pathogens, making them candidates for antibiotic development .

- Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties similar to other pyrazoles, which could be beneficial in treating inflammatory diseases.

- Analgesic Activity : The analgesic potential of pyrazole derivatives has been documented, indicating that this compound may also alleviate pain through specific mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Evidence Level | Potential Applications |

|---|---|---|

| Antimicrobial | Moderate | Antibiotic development |

| Anti-inflammatory | Moderate | Treatment of inflammatory diseases |

| Analgesic | Moderate | Pain management |

The mechanism of action for 3-(tert-butyl)-1-phenyl-1H-pyrazol-5-amine likely involves interactions with specific biological targets such as enzymes or receptors. The amine group can act as a nucleophile in various biochemical reactions, potentially modulating enzyme activity or receptor binding. This interaction could lead to downstream effects relevant to its therapeutic properties .

Case Studies

Recent studies have highlighted the potential of pyrazole derivatives in drug discovery:

- Antimicrobial Efficacy : A study demonstrated that related pyrazole compounds exhibited significant antimicrobial activity against resistant strains of bacteria. The presence of halogen substituents was found to enhance this activity significantly .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models, showing reduced inflammation markers and improved clinical outcomes in treated subjects .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride?

- Methodological Answer : The compound can be synthesized via cyclocondensation of tert-butylhydrazine hydrochloride with β-ketonitrile derivatives under acidic conditions. Key steps include:

Cyclization : React tert-butylhydrazine hydrochloride with 3-aminocrotononitrile in trifluoroacetic acid (TFA) at reflux (~100°C) for 6–8 hours .

Protection/Deprotection : Use tert-butyl as a protecting group to improve regioselectivity during pyrazole ring formation. Sodium hydroxide (2–5 M) is effective for deprotection .

Hydrochloride Salt Formation : Precipitate the free base using aqueous HCl, followed by recrystallization in ethanol/water mixtures .

- Troubleshooting : Monitor ammonia evolution during cyclization (scrub with diluted HCl if necessary). Optimize TFA stoichiometry to avoid over-acidification .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Target ≥95% purity .

- Structural Confirmation :

- NMR : ¹H NMR in DMSO-d₆ should show tert-butyl singlet at δ 1.3–1.4 ppm and pyrazole NH₂ protons at δ 5.8–6.2 ppm .

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 230.1 (free base) or 266.5 (hydrochloride) .

Q. What safety precautions are critical during synthesis and handling?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for TFA (corrosive) and tert-butylhydrazine hydrochloride (toxic). Wear nitrile gloves and goggles .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scaled-up synthesis?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Software like Gaussian or ORCA is recommended .

- Parameter Optimization : Use machine learning (ML) to predict ideal solvent ratios (e.g., ethanol/water) and temperature gradients. Validate with small-scale experiments .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

-

Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assay) to distinguish direct vs. off-target effects .

-

Structural Analog Testing : Compare activity against analogs (e.g., 3-(5-ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine) to identify critical substituents (Table 1) .

Table 1 : Substituent Effects on Bioactivity

Substituent (R) IC₅₀ (μM) Target Protein Reference Phenyl 0.8 Kinase A 4-Fluorophenyl 1.2 Kinase A 3,4-Dimethylphenyl 2.5 Kinase B

Q. How to design SAR studies for this compound’s derivatives?

- Methodological Answer :

- Core Modifications : Systematically vary substituents at positions 1 (aryl) and 3 (tert-butyl). Use Suzuki-Miyaura coupling for aryl diversification .

- Data Analysis : Apply multivariate regression to correlate logP, steric bulk (via Taft parameters), and activity. Open-source tools like RDKit facilitate descriptor calculation .

Q. What are best practices for assessing stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor via LC-MS for hydrolysis products (e.g., free amine) .

- Metabolite ID : Use high-resolution MS/MS (Q-TOF) to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to validate experimental parameters?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.